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Compound of Interest

Compound Name:
1-(3-Bromopropoxy)-4-

nitrobenzene

Cat. No.: B085016 Get Quote

An In-depth Technical Guide to 1-(3-
Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3), a valuable building

block in organic synthesis and drug discovery. This document outlines its key characteristics,

synthesis, and reactivity, with a focus on providing practical data and experimental context for

laboratory applications.

Chemical Identity and Physical Properties
1-(3-Bromopropoxy)-4-nitrobenzene is an aromatic ether characterized by a nitro-substituted

phenyl ring linked to a brominated propyl chain via an ether bond. It is important to distinguish

this compound from its isomer, 1-(3-Bromopropyl)-4-nitrobenzene (CAS No. 53712-77-9), in

which the propyl chain is directly attached to the benzene ring. The ether linkage in the title

compound significantly influences its chemical reactivity and physical properties.

A summary of the known physical and chemical properties of 1-(3-Bromopropoxy)-4-
nitrobenzene is presented in Table 1.
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Table 1: Physical and Chemical Properties of 1-(3-Bromopropoxy)-4-nitrobenzene

Property Value Source(s)

CAS Number 13094-50-3 [1][2][3][4]

Molecular Formula C₉H₁₀BrNO₃ [1][3][4]

Molecular Weight 260.09 g/mol [1][3][4]

Melting Point 56-58 °C N/A

Boiling Point 373.3 ± 22.0 °C at 760 mmHg N/A

Density 1.5 ± 0.1 g/cm³ N/A

Appearance Pale yellow solid (predicted) N/A

Synthesis and Experimental Protocols
The primary synthetic route to 1-(3-Bromopropoxy)-4-nitrobenzene is the Williamson ether

synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an

alkoxide. In this case, the phenoxide of 4-nitrophenol attacks a dibromoalkane.

4-Nitrophenol

Reaction Mixture

Base (e.g., K2CO3)

1,3-Dibromopropane

Solvent (e.g., Acetone)

1-(3-Bromopropoxy)-4-nitrobenzene Reflux 
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Caption: General workflow for the Williamson ether synthesis of 1-(3-Bromopropoxy)-4-
nitrobenzene.

Detailed Experimental Protocol (Proposed)
While a specific, peer-reviewed protocol for the synthesis of 1-(3-Bromopropoxy)-4-
nitrobenzene is not readily available in the searched literature, a standard Williamson ether

synthesis procedure can be adapted. The following is a proposed experimental protocol based

on the synthesis of analogous compounds[5].

Materials:

4-Nitrophenol

1,3-Dibromopropane

Potassium Carbonate (K₂CO₃), anhydrous

Acetone, anhydrous

Ethyl acetate

Hexane

Brine (saturated aqueous NaCl solution)

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

Stir the mixture at room temperature for 15 minutes to form the potassium 4-nitrophenoxide

in situ.

Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

ethyl acetate in hexane.

Combine the fractions containing the desired product and evaporate the solvent to yield 1-(3-
Bromopropoxy)-4-nitrobenzene.

Purification and Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass

spectrometry to confirm its identity and purity.

Spectral Data (Predicted)
No experimental spectra for 1-(3-Bromopropoxy)-4-nitrobenzene were found in the searched

literature. However, based on the known spectra of analogous compounds, the following

spectral characteristics can be predicted.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

aliphatic protons of the bromopropoxy chain.

Aromatic Protons: Two doublets in the downfield region (δ 7.0-8.5 ppm), characteristic of a

1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will

be further downfield than the protons ortho to the electron-donating ether group.

Aliphatic Protons: Three triplets in the upfield region (δ 2.0-4.5 ppm).

A triplet corresponding to the -O-CH₂- group.
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A triplet corresponding to the -CH₂-Br group.

A multiplet (likely a pentet) for the central -CH₂- group, coupled to the adjacent methylene

groups.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic

carbons.

Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon bearing

the nitro group and the carbon bearing the ether oxygen will be distinct, as will the two sets

of equivalent aromatic CH carbons.

Aliphatic Carbons: Three signals in the aliphatic region (δ 20-70 ppm) corresponding to the

three methylene carbons of the bromopropoxy chain.

IR Spectroscopy
The infrared spectrum will be characterized by strong absorptions corresponding to the nitro

group and the ether linkage.

NO₂ Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

C-O-C Stretch: A strong band in the region of 1250-1050 cm⁻¹.

C-Br Stretch: A band in the fingerprint region, typically around 650-550 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak

[M]⁺. Common fragmentation patterns would likely involve:

Cleavage of the C-Br bond, resulting in a [M-Br]⁺ fragment.
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Alpha-cleavage of the ether bond.

Loss of the nitro group.

Fragmentation of the propyl chain.

Chemical Properties and Reactivity
Reactivity of the Alkyl Bromide
The terminal bromine atom on the propoxy chain is a good leaving group, making this position

susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of

a wide range of functional groups.

1-(3-Bromopropoxy)-4-nitrobenzene

Reaction

Nucleophile (e.g., R-NH2, R-SH, CN-)

Substituted Product SN2 Reaction 

Click to download full resolution via product page

Caption: Nucleophilic substitution at the brominated carbon.

This reactivity makes 1-(3-Bromopropoxy)-4-nitrobenzene a useful intermediate for

synthesizing a variety of derivatives, including amines, thiols, and nitriles, by reacting it with the

corresponding nucleophiles[6].

Reactivity of the Nitroaromatic Ring
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring

towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic

aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. In

this molecule, these positions are occupied by the ether linkage and hydrogen atoms.

Reduction of the Nitro Group
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The nitro group can be readily reduced to an amino group using a variety of reducing agents,

such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

This transformation is fundamental in medicinal chemistry for the synthesis of anilines, which

are common pharmacophores[7][8].

1-(3-Bromopropoxy)-4-nitrobenzene

Reduction

Reducing Agent (e.g., H2/Pd-C)

4-(3-Bromopropoxy)aniline

Click to download full resolution via product page

Caption: Reduction of the nitro group to an amine.

Stability
1-(3-Bromopropoxy)-4-nitrobenzene is expected to be a stable compound under normal

laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing

agents. Thermal decomposition may lead to the release of toxic fumes, including oxides of

nitrogen and hydrogen bromide. While specific data for this compound is unavailable, related

nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[9].

Solubility
Based on its structure, 1-(3-Bromopropoxy)-4-nitrobenzene is expected to be poorly soluble

in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl

acetate, acetone, and tetrahydrofuran[3][10].

Applications in Research and Drug Development
Nitroaromatic compounds are important precursors in the synthesis of a wide range of

biologically active molecules and pharmaceuticals[11][12]. The dual functionality of 1-(3-
Bromopropoxy)-4-nitrobenzene makes it a particularly useful building block. The bromoalkyl

chain can serve as a linker to attach the nitroaromatic moiety to other molecules, while the nitro

group can be converted to an amine for further derivatization. This compound and its

derivatives have potential applications in the development of:
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Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the hypoxic

environment of solid tumors, releasing a cytotoxic agent[13].

Enzyme inhibitors: The substituted aniline derived from this compound can be a key

component of molecules designed to inhibit specific enzymes, such as kinases[14].

Antimicrobial agents: Many nitro-containing compounds exhibit antimicrobial activity[15].

Conclusion
1-(3-Bromopropoxy)-4-nitrobenzene is a versatile bifunctional molecule with significant

potential in organic synthesis and medicinal chemistry. Its distinct reactive sites—the alkyl

bromide and the nitroaromatic ring—allow for a wide range of chemical transformations,

making it a valuable intermediate for the synthesis of complex molecular architectures. While

experimental data for this specific compound is somewhat limited in the public domain, its

properties and reactivity can be reliably predicted based on the well-understood chemistry of its

constituent functional groups. This guide provides a foundational understanding for researchers

and developers looking to utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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